1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone
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Overview
Description
1-(6-Chloro-9-methyl-9H-carbazol-3-yl)ethanone is a halogenated heterocyclic compound with the molecular formula C15H12ClNO and a molecular weight of 257.71 g/mol . This compound is part of the carbazole family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
The synthesis of 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone typically involves the halogenation of carbazole derivatives. One common method includes the reaction of 9-methylcarbazole with chlorinating agents such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 6-position . The resulting intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form the ethanone derivative .
Chemical Reactions Analysis
1-(6-Chloro-9-methyl-9H-carbazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.
Scientific Research Applications
1-(6-Chloro-9-methyl-9H-carbazol-3-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate digestion . This inhibition can lead to reduced blood glucose levels, making it a potential candidate for antidiabetic drugs.
Comparison with Similar Compounds
1-(6-Chloro-9-methyl-9H-carbazol-3-yl)ethanone can be compared with other carbazole derivatives such as:
9-Methyl-9H-carbazole-2-carbaldehyde: This compound differs in the position of the functional group and lacks the chlorine atom, affecting its reactivity and applications.
1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine: This derivative has an ethyl group instead of a methyl group and an amine functional group, leading to different biological activities.
(RS)-1-(6-chloro-9H-carbazol-2-yl)-1-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]ethane: This compound contains additional heterocyclic rings, enhancing its pharmacological properties.
Biological Activity
1-(6-Chloro-9-methyl-9H-carbazol-3-yl)ethanone is a carbazole derivative that has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its unique structure, which includes a chloro substituent on the carbazole ring, enhancing its reactivity and biological properties.
- Molecular Formula : C15H12ClNO
- Molecular Weight : 257.71 g/mol
- CAS Number : 33107-73-2
The biological activity of this compound is attributed to its interaction with various molecular targets. Notably, it has been shown to inhibit enzymes such as α-glucosidase, which is involved in carbohydrate metabolism, indicating potential applications in metabolic disorders. Additionally, studies suggest that carbazole derivatives can enhance membrane permeability, making them effective against persistent infections by disrupting bacterial cell membranes .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing promising results:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.5 - 2 µg/mL |
Candida albicans | Moderate activity |
Pseudomonas aeruginosa | Strong anti-biofilm activity |
These findings highlight the compound's potential as a therapeutic agent in treating infections caused by resistant strains .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have demonstrated that certain carbazole derivatives exhibit cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and HaCaT (skin cancer). The cytotoxic effects were found to be dose-dependent, with significant reductions in cell viability at higher concentrations (≥100 µg/mL) after 48 hours of treatment .
Case Studies
Several studies have explored the biological activities of carbazole derivatives, including this compound:
- Antimicrobial Evaluation : A study synthesized various carbazole derivatives and evaluated their antimicrobial activities. The results indicated that compounds similar to this compound displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : In vitro assays revealed that the compound exhibited significant cytotoxic effects on cancer cell lines, suggesting its potential role as an anticancer agent. The study highlighted the need for further exploration into its mechanisms of action and therapeutic applications .
Properties
IUPAC Name |
1-(6-chloro-9-methylcarbazol-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c1-9(18)10-3-5-14-12(7-10)13-8-11(16)4-6-15(13)17(14)2/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FILJOPWVEVEOOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385726 |
Source
|
Record name | 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33107-73-2 |
Source
|
Record name | 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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